molecular formula C8H9NO3 B2810260 4-hydroxy-N-methoxybenzamide CAS No. 157465-46-8

4-hydroxy-N-methoxybenzamide

Cat. No.: B2810260
CAS No.: 157465-46-8
M. Wt: 167.164
InChI Key: BETQLPKYZPVSDI-UHFFFAOYSA-N
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Description

4-Hydroxy-N-methoxybenzamide is an organic compound characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH₃) attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-methoxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with methoxyamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general steps are as follows:

    Esterification: 4-Hydroxybenzoic acid is first converted to its methyl ester using methanol and a strong acid catalyst like sulfuric acid.

    Amidation: The methyl ester is then reacted with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of 4-hydroxybenzoic acid are esterified using methanol and sulfuric acid.

    Continuous Amidation: The methyl ester is continuously reacted with methoxyamine hydrochloride in a flow reactor, ensuring efficient mixing and reaction completion.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-N-methoxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 4-Hydroxy-N-methoxybenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-N-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-methoxybenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site.

    Pathways Involved: It may interfere with oxidative stress pathways by scavenging free radicals and reducing oxidative damage.

Comparison with Similar Compounds

    4-Hydroxybenzamide: Lacks the methoxy group, making it less lipophilic.

    4-Methoxybenzamide: Lacks the hydroxyl group, reducing its hydrogen bonding capability.

    4-Hydroxy-3-methoxybenzamide: Similar structure but with an additional methoxy group at the 3-position.

Uniqueness: 4-Hydroxy-N-methoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets.

Properties

IUPAC Name

4-hydroxy-N-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-9-8(11)6-2-4-7(10)5-3-6/h2-5,10H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETQLPKYZPVSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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